Dufulin

Catalog No.
S6883402
CAS No.
882182-49-2
M.F
C19H22FN2O3PS
M. Wt
408.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dufulin

CAS Number

882182-49-2

Product Name

Dufulin

IUPAC Name

N-[diethoxyphosphoryl-(2-fluorophenyl)methyl]-4-methyl-1,3-benzothiazol-2-amine

Molecular Formula

C19H22FN2O3PS

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C19H22FN2O3PS/c1-4-24-26(23,25-5-2)18(14-10-6-7-11-15(14)20)22-19-21-17-13(3)9-8-12-16(17)27-19/h6-12,18H,4-5H2,1-3H3,(H,21,22)

InChI Key

CLASFMUIFVKHQI-UHFFFAOYSA-N

SMILES

CCOP(=O)(C(C1=CC=CC=C1F)NC2=NC3=C(C=CC=C3S2)C)OCC

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1F)NC2=NC3=C(C=CC=C3S2)C)OCC

Dufulin is a novel chiral pesticide developed in China, primarily recognized for its antiviral properties against plant viruses. It has been utilized extensively in agriculture, particularly in crops such as rice, tobacco, and tomatoes, to combat viral infections that can severely affect yield and quality. Dufulin is distinguished by its unique chemical structure, which allows for selective action against specific pathogens while minimizing harm to non-target organisms .

Dufulin activates a plant protein called HrBP1, which plays a key role in SAR activation []. This activation triggers a cascade of defense responses within the plant, including the production of antiviral compounds and the strengthening of cell walls []. Studies on SRBSDV indicate that Dufulin might specifically target viroplasmic proteins within the virus, hindering its replication [].

Limited information exists on the safety profile of Dufulin. Research suggests it exhibits no adverse effects on treated plants []. However, further investigation is needed to determine its potential toxicity and environmental impact.

Dufulin undergoes various chemical transformations, particularly hydrolysis and degradation processes in different environmental conditions. Its enantioselective degradation has been studied extensively, revealing that the two enantiomers of dufulin exhibit different rates of degradation in soil and water. This property is crucial for understanding its persistence and ecological impact . Additionally, dufulin can interact with soil microorganisms, influencing its breakdown and availability in agricultural settings .

The biological activity of dufulin is primarily linked to its ability to inhibit viral replication in plants. Studies have shown that it affects the metabolic pathways of target organisms, leading to oxidative stress and changes in metabolomic profiles. For instance, exposure to dufulin has been shown to disrupt the urea cycle and fatty acid metabolism in aquatic organisms like Tubifex . Furthermore, dufulin's interaction with specific viral proteins enhances its efficacy as an antiviral agent .

The synthesis of dufulin involves several key steps using specific reagents. One notable method includes the reaction of 2-amino-4-methylbenzothiazole with fluorobenzaldehyde and diethyl malonate under controlled conditions. This multi-step synthetic route has been optimized to yield high purity and yield of the desired product . The molecular structure of dufulin consists of two enantiomers, which can be separated using chiral chromatography techniques .

Dufulin is primarily used as an agricultural pesticide due to its antiviral properties. Its applications extend beyond crop protection; it is also being explored for use in molecularly imprinted polymers for environmental monitoring and remediation purposes . Additionally, research is ongoing to evaluate its potential applications in other fields such as pharmaceuticals and materials science.

Interaction studies have revealed that dufulin can bind to specific viral proteins, enhancing its effectiveness as a plant antiviral agent. The binding affinity and kinetics of these interactions are critical for understanding how dufulin exerts its biological effects. Furthermore, studies have indicated that the environmental fate of dufulin is influenced by its interactions with soil microorganisms, which can facilitate or hinder its degradation .

Similar Compounds: Comparison

Dufulin shares similarities with several other chiral pesticides and antiviral agents. Below is a comparison highlighting its uniqueness:

Compound NameTypeUnique Features
IndoxacarbInsecticideTargets sodium channels; less effective against viruses
EthiproleInsecticideChiral structure but primarily targets insects
PaichongdingAntiviral agentSimilar mechanism but different target specificity
FlumioxazinHerbicideBroad-spectrum herbicidal activity

Dufulin's unique combination of antiviral properties and selective action against specific plant viruses distinguishes it from these similar compounds. Its chiral nature also contributes to varied biological activity between its enantiomers, making it a subject of interest for further research in both agricultural and pharmaceutical applications .

XLogP3

4.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

408.10727890 g/mol

Monoisotopic Mass

408.10727890 g/mol

Heavy Atom Count

27

Dates

Last modified: 11-23-2023

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